![molecular formula C24H21N3O3 B2355531 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide CAS No. 1448122-18-6](/img/structure/B2355531.png)
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide
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Overview
Description
The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (CONHC(O)NH2). Oxalamides are prevalent in many biologically active molecules and pharmaceuticals . The compound also contains a biphenyl group and a cyanophenyl group, which could potentially influence its physical and chemical properties.
Chemical Reactions Analysis
Oxalamides can undergo a variety of chemical reactions, including dehydrogenative coupling . The biphenyl and cyanophenyl groups could also potentially participate in various organic reactions.Scientific Research Applications
Synthesis Techniques : Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be applied to the synthesis of similar compounds like N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide. This method is operationally simple and high yielding, offering a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Structural Analysis : A study by Wang et al. (2016) on a similar compound, N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, provides insight into the molecular structure of these compounds. They found that the chlorohydroxyphenyl ring plane subtends a specific angle to the plane of the oxalamide unit, which may be relevant for understanding the properties of N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide (Wang et al., 2016).
Pharmaceutical Applications : Biphenyl-based compounds, which include structures similar to the compound , are noted for their importance in treatments of hypertension and inflammation, as discussed by Kwong et al. (2017). Their study on novel biphenyl ester derivatives as tyrosinase inhibitors suggests potential pharmaceutical applications (Kwong et al., 2017).
Liquid Crystal Properties : Hasan (2018) synthesized compounds related to N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide and studied their liquid crystal properties. The findings indicate significant properties that might be relevant in the field of material science and liquid crystal technology (Hasan, 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 14 .
Mode of Action
This could result in alterations to cellular processes, potentially influencing cell growth, differentiation, or survival .
Biochemical Pathways
Given its potential interaction with mitogen-activated protein kinase 14, it may influence pathways related to cell growth and differentiation .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
Based on its potential interaction with mitogen-activated protein kinase 14, it may influence cell growth and differentiation .
Future Directions
The study and application of oxalamides is a field of ongoing research, with potential applications in pharmaceuticals, food processing, and drug delivery . The introduction of additional functional groups, such as the biphenyl and cyanophenyl groups in this compound, could potentially lead to new properties and applications.
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-24(30,20-13-11-18(12-14-20)17-7-3-2-4-8-17)16-26-22(28)23(29)27-21-10-6-5-9-19(21)15-25/h2-14,30H,16H2,1H3,(H,26,28)(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWTNAAYZVEPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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